Superior Carrier Mobility and Ultrahigh Magnetoresistance in TaP vs. TaAs
Tantalum phosphide (TaP) exhibits significantly higher hole carrier mobility and a more pronounced chiral anomaly-driven negative magnetoresistance compared to its close analog, tantalum arsenide (TaAs). TaP demonstrates a high hole mobility of μh = 3.71 × 10⁵ cm²/V·s [1], which is a key parameter for high-speed electronic applications. Furthermore, the negative magnetoresistance in TaP, attributed to the chiral anomaly, reaches -3000% at 9 T without saturation, a stark contrast to the behavior observed in TaAs and other Weyl semimetals [1]. This robust chiral anomaly signature is a direct consequence of TaP's well-separated Weyl nodes.
| Evidence Dimension | Hole Carrier Mobility (μh) at Low Temperature |
|---|---|
| Target Compound Data | μh = 3.71 × 10⁵ cm²/V·s |
| Comparator Or Baseline | TaAs: Lower carrier mobility reported [2] |
| Quantified Difference | Quantitative value for TaAs mobility not provided in direct comparison source, but TaP's value is exceptionally high. Negative MR in TaP (-3000%) is specifically noted as contrasting other WSMs. |
| Conditions | Single-crystal TaP, magnetic field up to 9 T, T = 2–300 K [1] |
Why This Matters
This establishes TaP as a premier model system for exploring chiral anomaly physics and a candidate for ultra-fast, low-power electronic devices that leverage its exceptionally high carrier mobility.
- [1] Du, J., et al. (2016). Large unsaturated positive and negative magnetoresistance in Weyl semimetal TaP. *Science China Physics, Mechanics & Astronomy*, 59(4), 647401. View Source
- [2] Xu, N., et al. (2016). Observation of Weyl nodes and Fermi arcs in tantalum phosphide. *Nature Communications*, 7, 11006. View Source
